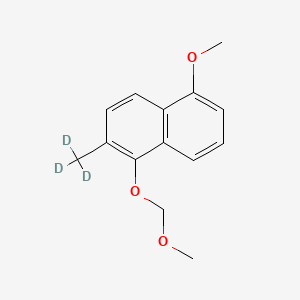
Brilliant blue G-250
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Brilliant blue G-250 is synthesized through a series of organic reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to obtain the final product. The industrial methods ensure high yield and purity of the dye, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Brilliant blue G-250 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and its binding affinity to proteins.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce different colored derivatives of the dye, while substitution reactions can yield modified dye molecules with altered properties .
Wissenschaftliche Forschungsanwendungen
Brilliant blue G-250 has a wide range of scientific research applications, including:
Protein Staining: It is extensively used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for staining proteins, allowing for their visualization and quantification.
Bradford Protein Assay: The dye is a key component in the Bradford assay, a colorimetric method for measuring protein concentration in a solution.
Biological Research: This compound is used to study protein-protein interactions, protein folding, and other biochemical processes.
Medical Research: The dye has been explored for its potential therapeutic applications, such as stabilizing insulin and other proteins.
Industrial Applications: It is used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
Brilliant blue G-250 exerts its effects primarily through non-covalent interactions with proteins. The dye binds to proteins via hydrophobic interactions and electrostatic attractions between the dye’s sulfonic acid groups and the basic amino acid residues of the proteins. This binding stabilizes the dye-protein complex, resulting in a color change that can be measured spectrophotometrically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brilliant blue R-250: Another triphenylmethane dye similar to Brilliant blue G-250 but with a slightly different structure, including two additional methyl groups.
Acid Blue 90: A dye with similar staining properties used in various biochemical applications.
Uniqueness
This compound is unique due to its high sensitivity and specificity for protein binding, making it an ideal choice for protein quantification and visualization in biochemical research. Its ability to form stable complexes with proteins under various conditions sets it apart from other dyes .
Eigenschaften
Molekularformel |
C47H48N3NaO7S2 |
|---|---|
Molekulargewicht |
854.0 g/mol |
IUPAC-Name |
sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 |
InChI-Schlüssel |
RWVGQQGBQSJDQV-UHFFFAOYSA-M |
Isomerische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





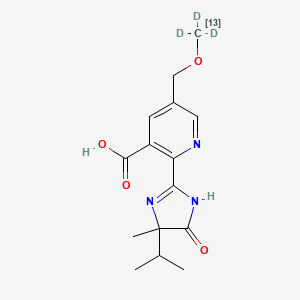
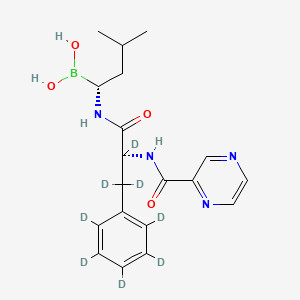

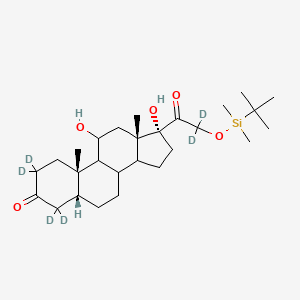
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

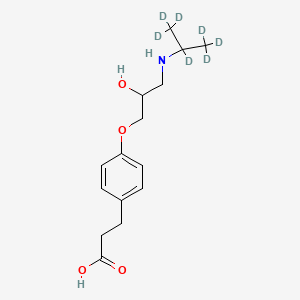
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
